molecular formula C15H19Cl3N4O4S B11707807 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide

3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide

Cat. No.: B11707807
M. Wt: 457.8 g/mol
InChI Key: ANTBVTMDMVPRNP-UHFFFAOYSA-N
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Description

3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a methoxy-nitrophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: This step involves the reaction of trichloroacetic acid with a suitable amine under basic conditions to form the trichloroethyl intermediate.

    Coupling with Methoxy-Nitrophenyl Isocyanate: The trichloroethyl intermediate is then reacted with 4-methoxy-2-nitrophenyl isocyanate to form the carbamothioyl intermediate.

    Final Coupling with Butanamide: The carbamothioyl intermediate is finally coupled with 3-methylbutanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted trichloroethyl derivatives are typical products.

Scientific Research Applications

3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide has several applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group may facilitate binding to hydrophobic pockets, while the methoxy-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(2,2,2-trichloro-1-(4-methoxy-phenoxy)-ethyl)-benzamide
  • 3-Methyl-N-(2,2,2-trichloro-1-(2-methoxy-phenylamino)-ethyl)-benzamide
  • 3-Methyl-N-(2,2,2-trichloro-1-(4-nitro-phenoxy)-ethyl)-benzamide

Uniqueness

3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy-nitrophenyl group and a trichloroethyl group allows for diverse interactions and applications that are not observed in similar compounds.

Properties

Molecular Formula

C15H19Cl3N4O4S

Molecular Weight

457.8 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C15H19Cl3N4O4S/c1-8(2)6-12(23)20-13(15(16,17)18)21-14(27)19-10-5-4-9(26-3)7-11(10)22(24)25/h4-5,7-8,13H,6H2,1-3H3,(H,20,23)(H2,19,21,27)

InChI Key

ANTBVTMDMVPRNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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